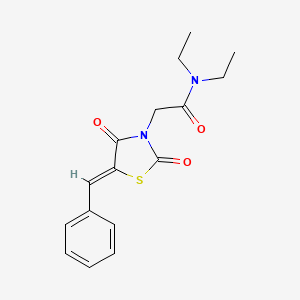
(Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N,N-diethylacetamide” is a mouthful, but let’s break it down. This compound belongs to the class of thiazolidinones, characterized by a five-membered ring containing a sulfur atom. The “Z” in its name indicates the geometry of the double bond.
Preparation Methods
Synthetic Routes::
Knoevenagel Condensation:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: The thiazolidinone ring can undergo oxidation, leading to various derivatives.
Reduction: Reduction of the carbonyl group generates the corresponding alcohol.
Substitution: Nucleophilic substitution at the acetamide nitrogen is possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or other nucleophiles.
- Oxidation: Thiazolidinone derivatives with additional functional groups.
- Reduction: The alcohol form of the compound.
- Substitution: Alkylated or substituted derivatives.
Scientific Research Applications
Medicine: Investigated for potential antidiabetic and anti-inflammatory properties.
Chemistry: Used as a building block for novel compounds.
Biology: Studied for its impact on cellular processes.
Mechanism of Action
Targets: Likely interacts with enzymes or receptors involved in metabolic pathways.
Pathways: May affect glucose metabolism, inflammation, or other cellular processes.
Comparison with Similar Compounds
Uniqueness: Its thiazolidinone scaffold sets it apart.
Similar Compounds: Other thiazolidinones, such as pioglitazone and rosiglitazone.
Properties
Molecular Formula |
C16H18N2O3S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N,N-diethylacetamide |
InChI |
InChI=1S/C16H18N2O3S/c1-3-17(4-2)14(19)11-18-15(20)13(22-16(18)21)10-12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3/b13-10- |
InChI Key |
OBYLKKVIMLJIJY-RAXLEYEMSA-N |
Isomeric SMILES |
CCN(CC)C(=O)CN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=O |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)C(=CC2=CC=CC=C2)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide](/img/structure/B12136426.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12136432.png)
![5-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12136438.png)

![2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12136447.png)

![1'-[2-(dimethylamino)ethyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136469.png)

![3-[(4-Methylphenyl)methyl]-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B12136476.png)


![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[3-(3-methylbutoxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12136485.png)
![2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12136502.png)
![(2Z)-2-(3-bromobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12136512.png)
